5,7-Dimethoxy-4'-hydroxyflavone

Description

Overview of Flavonoids and Flavones as Research Compounds

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, with over 4,000 distinct compounds identified. webmd.com They are characterized by a C6-C3-C6 backbone, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic pyran ring (C). mdpi.comsemanticscholar.org This basic structure gives rise to several subclasses based on the oxidation state and substitution pattern of the C ring, including flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins. mdpi.commdpi.com

Flavonoids are subjects of intense research due to their multitude of biological properties, which encompass antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comcambridge.org In plants, they play crucial roles in pigmentation, attracting pollinators, and defending against pathogens. cambridge.org The wide distribution of flavonoids in fruits, vegetables, and beverages has also spurred investigations into their potential health benefits for humans. cambridge.orgnih.gov

Flavones, a significant subgroup of flavonoids, are distinguished by a double bond between the second and third carbon atoms of the C ring and a ketone group at the fourth position. nih.gov They are commonly found in leaves, flowers, and fruits, often as glycosides. nih.gov Well-known examples of flavones include apigenin (B1666066) and luteolin. taylorandfrancis.com The structural features of flavones, particularly the 2,3-double bond, are believed to be crucial for their biological and pharmacological activities. taylorandfrancis.com

Significance of Methoxyflavones in Chemical Biology

Methoxyflavones, a subclass of flavones characterized by the presence of one or more methoxy (B1213986) groups (-OCH3) on the flavonoid skeleton, have emerged as particularly interesting compounds in chemical biology. The methylation of hydroxyl groups on the flavonoid structure significantly alters their physicochemical properties. This modification can lead to increased metabolic stability and improved membrane transport, which in turn enhances their oral bioavailability. nih.gov

The O-methylation of flavonoids is a natural process in plants that provides structural and functional diversity to these metabolites, often enhancing their antimicrobial properties and liposolubility. nih.gov In the context of research, this increased stability and bioavailability make methoxyflavones more likely to reach target tissues in vivo and exert their biological effects. nih.gov Furthermore, the presence of methoxy groups can influence the mechanisms of action, leading to unique biological activities compared to their hydroxylated counterparts. nih.gov Methoxyflavones are being investigated for a range of potential applications, including their role as natural antioxidants and anti-inflammatory agents. webmd.com

Academic and Research Importance of 5,7-Dimethoxy-4'-hydroxyflavone

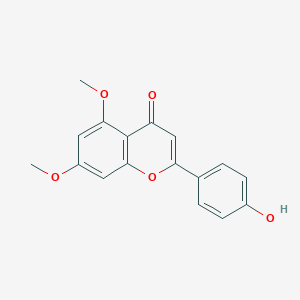

This compound, also known as 5,7-DMF, is a specific methoxyflavone that has attracted considerable academic and research interest. Its chemical structure features methoxy groups at the 5 and 7 positions of the A ring and a hydroxyl group at the 4' position of the B ring. This compound has been isolated from various natural sources, including Kaempferia parviflora and Piper ornatum. nih.govscielo.br

The research importance of this compound stems from its diverse reported biological activities. Studies have explored its potential in several areas, including its anti-inflammatory, antidiabetic, and anticancer properties. nih.govcaymanchem.com For instance, research has shown its ability to suppress sarcopenia in aged mice by influencing protein turnover and mitochondrial biogenesis. nih.govmdpi.com In the realm of oncology, in silico and in vitro studies have suggested its potential as a kinase inhibitor and its ability to induce apoptosis in cancer cells. scielo.brcaymanchem.com The presence of both methoxy and hydroxyl groups in its structure provides a unique combination of lipophilicity and hydrogen-bonding capability, which likely contributes to its specific biological profile and makes it a valuable tool for studying cellular pathways and mechanisms of disease.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-12-7-15(21-2)17-13(19)9-14(22-16(17)8-12)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARICZLGTUHLTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167487 | |

| Record name | 5,7-Dimethoxy-4'-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16290-50-9 | |

| Record name | 5,7-Dimethoxy-4'-hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-4'-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Context of 5,7 Dimethoxy 4 Hydroxyflavone

Natural Occurrence and Isolation

5,7-Dimethoxy-4'-hydroxyflavone has been identified and isolated from a variety of plant species. Research has documented its presence in the leaves of Combretum zeyheri, a plant species belonging to the Combretaceae family, which is found in tropical and subtropical regions. nih.gov Additionally, this compound has been reported in Capsicum annuum, commonly known as bell pepper or chili pepper, and has also been identified in the bacterium Streptomyces avermitilis. nih.gov Another related compound, 5-hydroxy-7,4'-dimethoxyflavone, has been isolated from the plant Combretum erythrophyllum and the rhizome of Kaempferia parviflora. nih.gov

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Natural Source |

|---|---|

| This compound | Combretum zeyheri (leaves) nih.gov, Capsicum annuum nih.gov, Streptomyces avermitilis nih.gov |

Enzymatic Methylation in Flavonoid Biosynthesis

The characteristic methoxy (B1213986) groups at the 5 and 7 positions of this compound are the result of a specific enzymatic process known as O-methylation. This modification is a crucial step in the diversification of flavonoids and is catalyzed by a class of enzymes called O-methyltransferases (OMTs). mdpi.com

The Role of O-Methyltransferases in Flavone (B191248) Modification

O-methyltransferases (OMTs) are a diverse group of enzymes that facilitate the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate molecule, such as a flavone. nih.govnih.gov This methylation alters the chemical properties of the flavonoid, increasing its lipophilicity and modifying its biological activity. mdpi.com Plant flavonoid O-methyltransferases (FOMTs) are categorized into two main classes based on their molecular weight and cation dependency. mdpi.com The O-methylation of flavonoid aglycones serves as a branchpoint in various metabolic pathways, leading to the production of a wide array of specialized metabolites with diverse functions. mdpi.com

Biotransformation Pathways Yielding this compound from Precursors

The biosynthesis of this compound originates from precursor molecules, most notably the flavone apigenin (B1666066) (4',5,7-trihydroxyflavone). medchemexpress.comresearchgate.net Apigenin serves as a foundational structure that undergoes sequential methylation reactions. The formation of this compound can also be achieved through the biotransformation of 5,7-dimethoxyflavone (B190784) by certain microorganisms. nih.gov For instance, entomopathogenic fungal strains have demonstrated the ability to hydroxylate the C-4' position of 5,7-dimethoxyflavone, directly yielding this compound. nih.gov

The enzymatic methylation process is highly specific. For example, the formation of the related compound hesperetin (B1673127) involves the hydroxylation of naringenin (B18129) to eriodictyol, followed by methylation at the 4'-O-position by a flavonoid 4'-O-methyltransferase (F4'OMT). nih.gov Similarly, the synthesis of this compound from apigenin would involve the action of specific OMTs that target the hydroxyl groups at the 5 and 7 positions. The precursor, apigenin, is itself a widely distributed flavonoid found in numerous fruits, vegetables, and herbs. researchgate.net

Table 2: Compounds Involved in the Biosynthesis and Biotransformation of this compound

| Compound Name | Chemical Name | Role |

|---|---|---|

| This compound | 2-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one | Final Product |

| Apigenin | 4',5,7-Trihydroxyflavone medchemexpress.com | Precursor |

| 5,7-Dimethoxyflavone | 5,7-dimethoxy-2-phenyl-4H-chromen-4-one nih.gov | Substrate for Biotransformation nih.gov |

| Acacetin | 5,7-dihydroxy-4'-methoxyflavone researchgate.net | Related methoxyflavone researchgate.net |

| Luteolin | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one | Related Flavonoid |

| Naringenin | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | Precursor in Flavonoid Biosynthesis nih.gov |

| Eriodictyol | (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one | Intermediate in Flavonoid Biosynthesis nih.gov |

| Hesperetin | (2S)-2-(3-hydroxy-4-methoxyphenyl)-5,7-dihydroxychroman-4-one | O-methylated Flavonoid nih.gov |

Synthetic Methodologies and Structural Derivatization of Flavones

General Approaches for Flavone (B191248) Chemical Synthesis

The construction of the flavone skeleton is a cornerstone of flavonoid chemistry. Several synthetic routes have been established, with chalcone-based cyclization strategies being the most prominent.

Chalcone-Based Cyclization Strategies

The most widely employed method for synthesizing flavones involves the oxidative cyclization of 2'-hydroxychalcones. nih.govresearchgate.netpreprints.org Chalcones, which are α,β-unsaturated ketones, are typically prepared through the Claisen-Schmidt condensation of an appropriate 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) derivative in the presence of a base. researchgate.netaip.org

The subsequent cyclization of the 2'-hydroxychalcone (B22705) to the flavone core can be achieved using various oxidizing agents. A common and effective method utilizes iodine in dimethyl sulfoxide (B87167) (DMSO). aip.orgchemicalbook.comresearchgate.net This system facilitates the intramolecular cyclization and subsequent dehydrogenation to yield the flavone. For instance, the synthesis of 7-hydroxy-4'-methoxyflavone has been accomplished through the oxidative cyclization of 2',4'-dihydroxy-4-methoxychalcone (B191046) using iodine in DMSO. aip.orgaip.org

The general reaction scheme is as follows: 2'-Hydroxyacetophenone + Benzaldehyde → 2'-Hydroxychalcone → Flavone

Table 1: Reagents for Chalcone-Based Flavone Synthesis

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Chalcone (B49325) Formation | KOH, ethanol, room temperature | Claisen-Schmidt condensation |

Alternative Chemical Synthesis Routes for Flavone Core

While chalcone-based methods are prevalent, other strategies for constructing the flavone nucleus exist. These include:

Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone. mdpi.com

Allan-Robinson Reaction: This reaction involves the condensation of a 2-hydroxyacetophenone (B1195853) with an aromatic anhydride (B1165640) and its sodium salt, followed by cyclization to yield the flavone. mdpi.comrsc.org

Suzuki-Miyaura Reaction: This palladium-catalyzed cross-coupling reaction offers a modern approach to flavone synthesis. It has been utilized to couple 2-halochromones with boronic acids to form the flavone skeleton, providing a versatile method compatible with a variety of functional groups. mdpi.com

Strategies for the Preparation of Methoxyflavone Derivatives

The synthesis of methoxyflavones, including 5,7-Dimethoxy-4'-hydroxyflavone, often starts from polyhydroxyacetophenones. The strategic protection and methylation of hydroxyl groups are crucial steps in these syntheses.

For the synthesis of 5,7-dimethoxyflavone (B190784) derivatives, phloroacetophenone (2',4',6'-trihydroxyacetophenone) is a common starting material. researchgate.net Selective methylation of the hydroxyl groups at positions 4' and 6' of the acetophenone (B1666503) is a key step. This can be achieved using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. researchgate.netkoreascience.kr

The resulting 2'-hydroxy-4',6'-dimethoxyacetophenone can then be condensed with an appropriately substituted benzaldehyde, such as 4-hydroxybenzaldehyde, to form the corresponding chalcone. Subsequent oxidative cyclization, as described in section 3.1.1, yields the desired this compound.

A study by Fukui et al. detailed the synthesis of 5,7-dihydroxy-6-methoxyflavone derivatives, which involved the esterification of 2,4-dibenzyloxy-6-hydroxy-3-methoxyacetophenone with substituted benzoyl chlorides, followed by conversion to diketones and subsequent cyclization. oup.com Catalytic hydrogenolysis of the resulting benzyloxyflavones yielded the final dihydroxy-methoxyflavones. oup.com

Structural Modifications and Analog Synthesis Based on this compound

The core structure of this compound can be modified to generate a library of analogs for structure-activity relationship studies.

One approach involves the derivatization of the 4'-hydroxyl group. This can be achieved through etherification or esterification reactions to introduce different substituents.

Furthermore, modifications on the B-ring can be introduced by starting with different substituted benzaldehydes in the initial Claisen-Schmidt condensation. For example, using 3,4-dimethoxybenzaldehyde (B141060) in the condensation with 2'-hydroxy-4',6'-dimethoxyacetophenone leads to the synthesis of 5,7,3',4'-tetramethoxyflavone. researchgate.net

Demethylation reactions can also be employed to generate hydroxylated derivatives. For example, the demethylation of 4'-methoxy-5,7-dihydroxyflavone (acacetin) to form 4',5,7-trihydroxyflavone (apigenin) has been studied using cytochrome P450 enzymes. nih.gov While this is a biotransformation, similar chemical methods using reagents like boron tribromide can achieve selective demethylation. koreascience.kr

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 7-Hydroxy-4'-methoxyflavone |

| 2',4'-Dihydroxy-4-methoxychalcone |

| 2'-Hydroxychalcone |

| Flavone |

| 2'-Hydroxyacetophenone |

| Benzaldehyde |

| 2-Acyloxyacetophenone |

| 1,3-Diketone |

| 2-Halochromone |

| Boronic acid |

| Methoxyflavone |

| Polyhydroxyacetophenone |

| Phloroacetophenone |

| 2',4',6'-Trihydroxyacetophenone |

| Dimethyl sulfate |

| Potassium carbonate |

| 2'-Hydroxy-4',6'-dimethoxyacetophenone |

| 4-Hydroxybenzaldehyde |

| 5,7-Dihydroxy-6-methoxyflavone |

| 2,4-Dibenzyloxy-6-hydroxy-3-methoxyacetophenone |

| 3,4-Dimethoxybenzaldehyde |

| 5,7,3',4'-Tetramethoxyflavone |

| 4'-Methoxy-5,7-dihydroxyflavone (Acacetin) |

| 4',5,7-Trihydroxyflavone (Apigenin) |

Preclinical Biological Activities and Mechanistic Investigations of 5,7 Dimethoxy 4 Hydroxyflavone

Anticancer and Antiproliferative Potentials

Recent studies have highlighted the potential of methylated flavonoids as effective anticancer agents due to their enhanced metabolic stability. nih.govnih.gov Among these, 5,7-Dimethoxy-4'-hydroxyflavone (DMF), a naturally occurring flavone (B191248), has demonstrated significant anticancer properties against various human cancers. nih.gov

In Vitro Studies on Various Cancer Cell Lines

In vitro studies have shown that DMF exhibits considerable anticancer activity against several cancer cell lines. Notably, it has been found to be a potent inhibitor of cell proliferation in oral squamous cell carcinoma (SCC-9) and breast cancer (MCF-7) cells, while showing minimal effects on immortalized normal cell lines. nih.gov Research has also demonstrated its efficacy against liver cancer cells (HepG2), where it was found to have an IC50 of 25 µM. nih.govnih.gov The viability of HepG2 cells was observed to decrease in a concentration and time-dependent manner upon treatment with DMF. nih.gov Furthermore, DMF has shown inhibitory effects on the proliferation of vaginal and endocervical epithelial cells (VK2/E6E7 and End1/E6E7). medchemexpress.com

Table 1: In Vitro Anticancer Activity of this compound

| Cancer Cell Line | Cell Type | Key Findings | Reference |

|---|---|---|---|

| HepG2 | Liver Cancer | IC50 of 25 µM; decreased cell viability in a concentration and time-dependent manner. | nih.govnih.gov |

| SCC-9 | Oral Squamous Cell Carcinoma | Inhibited cell proliferation. | nih.gov |

| MCF-7 | Breast Cancer | Inhibited cell proliferation. | nih.gov |

| VK2/E6E7 | Vaginal Epithelial Cells | Inhibited proliferation, induced oxidative stress and apoptosis. | medchemexpress.com |

| End1/E6E7 | Endocervical Epithelial Cells | Inhibited proliferation, induced oxidative stress and apoptosis. | medchemexpress.com |

Molecular and Cellular Mechanisms Underlying Antiproliferative Effects

The antiproliferative effects of this compound are attributed to its ability to modulate key cellular processes and signaling pathways.

Cell Cycle Modulation: In liver cancer cells (HepG2), DMF has been shown to induce cell cycle arrest at the Sub-G1 phase in a concentration-dependent manner. nih.gov This disruption of the normal cell cycle progression is a key mechanism contributing to its anticancer activity.

Signaling Pathway Inhibition: The anticancer activity of DMF is also linked to its influence on various signaling pathways. In silico and preclinical studies suggest that DMF exerts its effects by modulating the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. researchgate.net Furthermore, in human platelets, a related compound, 7,4'-dimethoxy-3-hydroxyflavone, was found to inhibit PAR4 downstream signaling pathways, including Ca2+/protein kinase C, Akt, and MAP kinases ERK and p38. nih.gov Another related flavonoid, 5-hydroxy 3′,4′,7-trimethoxyflavone, was shown to modulate apoptotic markers like p53, Bcl-2, and Bax in breast cancer cells. researchgate.net

Induction of Apoptosis and Oxidative Stress: A significant mechanism of DMF's anticancer action is the induction of apoptosis, or programmed cell death. In HepG2 cells, DMF triggers the production of reactive oxygen species (ROS), leading to a significant reduction in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This cascade of events ultimately culminates in apoptosis, as confirmed by DAPI staining. nih.gov The compound also reduces the colony-forming potential of HepG2 cells in a concentration-dependent manner. nih.gov Similarly, in VK2/E6E7 and End1/E6E7 cells, DMF induces oxidative stress and apoptosis. medchemexpress.com

Antioxidant Activities

Flavonoids are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.gov

Radical Scavenging Mechanisms and Related Assays

The antioxidant capacity of flavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radical scavenging assays. nih.gov The primary mechanisms by which flavonoids exert their radical scavenging effects are through hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov The hydroxyl groups on the flavonoid structure are key to this activity. nih.gov For instance, a study on 7-hydroxy-3',4'-dimethoxyflavone demonstrated its antioxidant activity using the DPPH method. researchgate.net

Protection against Oxidative Stress in Cellular Models

In cellular models, flavonoids have been shown to protect against oxidative stress. For example, 5-hydroxy-7,4'-dimethoxyflavone has been investigated for its effect on antioxidant enzymes in Candida albicans. nih.gov This compound was found to inhibit several antioxidant enzymes, suggesting a potential mechanism for disrupting the pathogen's defense against oxidative stress. nih.gov Another related compound, 6-Hydroxy-5,7-dimethoxy-flavone, has been shown to inhibit superoxide (B77818) anion generation and reactive oxidants in activated human neutrophils, thereby protecting against oxidative burst. nih.gov

Anti-inflammatory Activities

This compound and its related compounds have demonstrated significant anti-inflammatory properties in various models.

DMF has been shown to possess anti-inflammatory effects comparable to aspirin (B1665792) in a rat paw edema model. nih.gov It exhibited an antiexudative effect, interfered with leukocyte migration, and markedly inhibited prostaglandin (B15479496) biosynthesis in a rat pleurisy model. nih.gov Furthermore, DMF has been found to reduce the production of inflammatory mediators such as IL-4 and TNF-α in antigen-stimulated RBL-2H3 cells and inhibit the release of TNF-α in lipopolysaccharide (LPS)-activated RAW264.7 cells. mdpi.com In LPS-treated C2C12 myotubes, DMF decreased the mRNA expression of TNF-α and IL-6. mdpi.com It also alleviates inflammatory responses by reducing serum and mRNA levels of tumor necrosis factor-alpha and interleukin-6. nih.gov A related compound, 6-Hydroxy-5,7-dimethoxy-flavone, has been shown to have potent inhibitory effects on human neutrophil activation and provides salutary effects in a mouse model of acute lung injury. nih.gov

Modulation of Inflammatory Mediators (e.g., COX-2, cytokines)

There is currently a lack of specific research data on the direct effects of this compound on the modulation of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and various cytokines.

Impact on Inflammatory Signaling Pathways

Detailed mechanistic studies investigating the impact of this compound on major inflammatory signaling pathways, including but not limited to NF-κB and MAPK pathways, have not been identified in the available scientific literature.

Antimicrobial and Antifungal Activities

Inhibition of Fungal Growth (e.g., Candida albicans)

Preclinical studies detailing the inhibitory effects of this compound on the growth of pathogenic fungi, including Candida albicans, are not sufficiently documented in the current body of scientific research.

Mechanisms of Antimicrobial Action (e.g., disruption of ergosterol (B1671047) synthesis, efflux pump inhibition)

Specific investigations into the mechanisms of antimicrobial or antifungal action for this compound, such as its potential to disrupt ergosterol biosynthesis or inhibit efflux pumps in microbial cells, have not been reported.

Neurobiological Activities

Neuroprotective Effects in Preclinical Models

There is a lack of available data from preclinical models that specifically examines the neuroprotective effects of this compound.

Influence on Neurotrophic and Synaptogenic Processes

While direct evidence for the neurotrophic and synaptogenic effects of this compound is limited in the current scientific literature, studies on structurally related flavonoids suggest a potential role in promoting neuronal health. For instance, the compound 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF) has been observed to promote the production of brain-derived neurotrophic factor (BDNF) and stimulate neurogenesis in the hippocampus of mouse models with lipopolysaccharide-induced inflammation. mdpi.com BDNF is a critical protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. In these studies, HMF was also found to increase the expression of Doublecortin (DCX), a marker for neurogenesis, in the subgranular zone of the dentate gyrus. mdpi.com

Furthermore, synthetic derivatives of other flavonoids, such as 4'-dimethylamino-7,8-dihydroxyflavone, have demonstrated potent TrkB agonistic activity, mimicking the effects of BDNF. nih.gov Chronic oral administration of this derivative has been shown to strongly promote neurogenesis in the dentate gyrus and exhibit antidepressant effects in animal models. nih.gov Although these findings are for related compounds, they provide a basis for future investigations into the potential neurotrophic and synaptogenic properties of this compound.

Assessment of Blood-Brain Barrier Transmissibility in Preclinical Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system disorders. Preclinical data on the BBB permeability of this compound is not extensively available. However, research on related polymethoxyflavones offers some insights. For example, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF) has been shown to penetrate the brain in mouse models, suggesting that flavonoids with similar structures may possess the ability to cross the BBB. mdpi.com The lipophilic nature of the methoxy (B1213986) groups in these compounds is thought to facilitate their passage across the lipid-rich membranes of the BBB. Further studies are required to specifically determine the BBB transmissibility of this compound in preclinical models.

Modulation of Metabolic Processes and Enzyme Inhibition

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-glucosidase, α-amylase)

The inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are limited, research on closely related compounds indicates a potential inhibitory role. A review on flavonoids as dual-target inhibitors highlighted that (2S)-4′-hydroxy-5,7-dimethoxy-8-methylflavan, a structurally similar flavan, demonstrated inhibitory activity against both α-glucosidase and α-amylase. nih.gov

Another study on various methoxyflavones revealed that the degree of methoxylation and the substitution pattern on the flavonoid backbone significantly influence their α-glucosidase inhibitory activity. For instance, 5,7,3′,4′-tetramethoxyflavone showed potent inhibition of α-glucosidase. researchgate.net Generally, flavonoids with hydroxyl groups at specific positions are known to be effective inhibitors of these enzymes. jst.go.jpmdpi.com The inhibitory potential of a flavonoid-rich fraction from Feronia elephantum against α-amylase has also been reported, with a 45.95% inhibition at a concentration of 100 μg/ml. researchgate.netnih.gov These findings suggest that this compound may also possess inhibitory activity against these enzymes, warranting further investigation.

Table 1: α-Amylase Inhibition by Flavonoid-Rich Fraction of Feronia elephantum

| Concentration | % Inhibition |

| 100 µg/ml | 45.95% |

| Standard (Acarbose) | 74.79% |

Data sourced from a study on a flavonoid-rich fraction, not the specific compound this compound.

Effects on Protein Turnover and Mitochondrial Biogenesis in Sarcopenia Models

Preclinical studies have provided direct evidence for the beneficial effects of 5,7-dimethoxyflavone (B190784) (DMF), a compound identical to this compound, in the context of sarcopenia, the age-related loss of muscle mass and function. In a study using aged mice, oral administration of DMF was found to suppress sarcopenia by modulating key pathways involved in muscle protein turnover and mitochondrial biogenesis. mdpi.com

The study revealed that DMF treatment stimulated the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which in turn activated the mammalian target of rapamycin (B549165) (mTOR) pathway. This activation led to an increase in protein synthesis. Concurrently, DMF reduced the expression of genes associated with protein degradation, specifically those involved in the E3 ubiquitin ligase and autophagy-lysosomal pathways, through the phosphorylation of Forkhead box O3 (FoxO3). mdpi.com

Furthermore, DMF was shown to enhance mitochondrial function by upregulating key regulators of mitochondrial biogenesis, including peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α), nuclear respiratory factor 1 (NRF1), and mitochondrial transcription factor A (TFAM). This was accompanied by an increase in the relative content of mitochondrial DNA. The anti-inflammatory properties of DMF, demonstrated by the reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, were also suggested to contribute to its anti-sarcopenic effects. mdpi.com

Table 2: Effects of 5,7-Dimethoxyflavone (DMF) on Sarcopenia in Aged Mice

| Parameter | Effect of DMF Treatment |

| Grip Strength & Exercise Endurance | Increased |

| Muscle Mass & Volume | Increased |

| Protein Synthesis Pathway (PI3K-Akt-mTOR) | Stimulated |

| Protein Degradation Pathway (E3 ubiquitin ligase, autophagy) | Reduced mRNA expression |

| Mitochondrial Biogenesis Regulators (PGC-1α, NRF1, TFAM) | Upregulated |

| Mitochondrial DNA Content | Increased |

| Inflammatory Cytokines (TNF-α, IL-6) | Reduced |

Data from a study on 5,7-dimethoxyflavone. mdpi.com

Antiplatelet Activity via Protease-Activated Receptor 4 (PAR4) Antagonism

While there is growing interest in the role of protease-activated receptor 4 (PAR4) in thrombosis and cardiovascular diseases, there is no direct evidence from the searched literature to suggest that this compound acts as a PAR4 antagonist or possesses antiplatelet activity.

However, studies on a structurally related flavonoid, 7,4'-dimethoxy-3-hydroxyflavone , have identified it as a potent PAR4 antagonist with in vivo antithrombotic properties. researchgate.netnih.govnih.govresearchgate.netmedchemexpress.com This compound was found to inhibit PAR4-mediated human platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion. nih.gov It also demonstrated the ability to reduce thrombus formation in a microfluidic system and protect against arterial occlusion in mice, with a reduced tendency for bleeding. nih.gov These findings for a related compound highlight a potential area of investigation for this compound, but it is crucial to note the structural differences and the lack of direct evidence for the specified compound.

Other Investigated Biological Activities (e.g., antiviral effects)

The antiviral potential of flavonoids has been a subject of extensive research. While specific studies on the antiviral effects of this compound are not prominent in the searched literature, research on related flavonoids suggests a potential for such activity.

For instance, the flavonoid 5,7,4'-trihydroxy-8-methoxyflavone , isolated from the roots of Scutellaria baicalensis, has demonstrated antiviral activity against influenza A (H3N2) and B viruses. nih.gov This compound was found to inhibit the replication of these viruses in a dose-dependent manner by interfering with the fusion of the viral envelope with the endosome/lysosome membrane, a crucial step in the early stage of the virus infection cycle. nih.gov

The broader class of flavonoids has been shown to exhibit antiviral activity through various mechanisms, including the inhibition of viral entry, replication, and protein translation. acs.org The specific physicochemical properties of flavonoids, such as their hydroxylation and methoxylation patterns, are known to govern their antiviral potency. acs.org These findings provide a rationale for investigating the potential antiviral properties of this compound in future studies.

Structure Activity Relationship Sar Analysis of Flavones with Relevance to 5,7 Dimethoxy 4 Hydroxyflavone

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Activity

The presence, position, and substitution of hydroxyl (-OH) and methoxy (-OCH3) groups are critical determinants of a flavonoid's biological profile. These groups influence properties such as antioxidant capacity, enzyme inhibition, and anti-inflammatory effects by modulating electron delocalization, hydrogen-donating ability, and binding affinity to proteins.

The A-ring, with its substitutions at positions C5 and C7, plays a crucial role in the activity of many flavones.

Hydroxyl Groups: The presence of hydroxyl groups at C5 and C7 is a common feature among biologically active flavonoids. A 5-OH group can form an intramolecular hydrogen bond with the C4-carbonyl oxygen, which contributes to the planarity and stability of the molecule. This feature, along with a 7-OH group, is often associated with strong antioxidant properties and potent inhibitory effects on enzymes like CYP3A. akjournals.comnih.gov Flavones that possess hydroxyl groups at both C5 and C7 often demonstrate significant antioxidant effects. nih.gov

Methoxy Groups: Methylation of the hydroxyl groups at C5 and C7, as seen in 5,7-Dimethoxy-4'-hydroxyflavone, significantly alters the molecule's properties. While O-methylation generally decreases radical scavenging capacity compared to the corresponding hydroxylated analogs, it can enhance other activities. nih.gov For instance, the presence of methoxy groups at C5 and C7 has been reported to enhance anti-inflammatory activity. nih.gov Furthermore, compounds like 5,7-dimethoxyflavone (B190784) have shown strong inhibitory activities against the β-secretase 1 (BACE1) enzyme, which is relevant in Alzheimer's disease research. nih.gov

Table 1: Influence of A-Ring Substitutions on Flavone (B191248) Activity

| Compound | C5-Substituent | C7-Substituent | Notable Biological Activity |

|---|---|---|---|

| Chrysin (B1683763) | -OH | -OH | Antioxidant, Enzyme Inhibition |

| Apigenin (B1666066) | -OH | -OH | Antioxidant, Anti-inflammatory |

| Acacetin | -OH | -OCH3 | Anti-inflammatory, Enzyme Inhibition |

| 5,7-Dimethoxyflavone | -OCH3 | -OCH3 | BACE1 Inhibition, Anti-inflammatory |

The substitution pattern on the B-ring is a primary determinant of the antioxidant activity of flavonoids. nih.gov

4'-Hydroxyl Group: A hydroxyl group at the C4' position is a key feature for radical scavenging potential. researchgate.net The B-ring hydroxyl configuration is considered the most significant factor for scavenging reactive oxygen species (ROS) because it can readily donate a hydrogen atom, leading to the formation of a stable flavonoid radical. nih.gov The presence of a single hydroxyl group on the B-ring, particularly at the 4'-position, confers moderate to significant antioxidant activity. researchgate.net

Catechol Moiety (3',4'-Dihydroxy): The antioxidant activity is substantially increased when a second hydroxyl group is present adjacent to the first, forming a 3',4'-dihydroxy (catechol) structure. researchgate.netmdpi.com This arrangement enhances the stability of the resulting radical through electron delocalization and intramolecular hydrogen bonding. Luteolin, which has a catechol B-ring, generally exhibits higher antioxidant activity than apigenin, which only has a 4'-hydroxyl group. mdpi.com

Table 2: Effect of B-Ring Hydroxylation on Antioxidant Activity

| Compound | B-Ring Substitution | Relative Antioxidant Activity |

|---|---|---|

| Chrysin | Unsubstituted | Low |

| Apigenin | 4'-OH | High |

| Luteolin | 3',4'-diOH | Very High |

| Acacetin | 4'-OH | High |

The structural features of the C-ring, specifically the C2-C3 double bond and the C4-carbonyl group, are fundamental to the biological activity of flavones.

Conjugation and Planarity: The double bond between C2 and C3 is conjugated with the C4-carbonyl group. This conjugation extends the π-electron system across the A and C rings and into the B ring, which is crucial for electron delocalization and radical stabilization. nih.govacs.org This extended conjugation imparts a planar conformation to the molecule, which can facilitate intercalation into DNA or effective binding within the hydrophobic pockets of enzymes. akjournals.comalliedacademies.org

Enhanced Activity: The presence of the C2-C3 double bond is a key differentiator between flavones and their saturated analogs, flavanones. Flavones generally exhibit greater antioxidant and enzyme-inhibitory activities than flavanones, which lack this bond. akjournals.comresearchgate.net The combination of the C2=C3 double bond and the C4-keto group is considered one of the most important structural elements for effective anti-radical activity. researchgate.net

Table 3: Comparison of Flavones and Flavanones

| Flavone (C2=C3 bond) | Flavanone (C2-C3 bond) | Impact of C2=C3 Double Bond |

|---|---|---|

| Apigenin | Naringenin (B18129) | Enhances antioxidant and anti-inflammatory activity |

| Luteolin | Eriodictyol | Increases planarity and radical scavenging capacity |

| Acacetin | Sakuranetin | Contributes to higher enzyme inhibitory potential |

Comparative SAR Studies with Related Flavonoid Analogs

To understand the specific contributions of the structural features of this compound, it is useful to compare it with its close analogs.

Acacetin vs. Apigenin: Acacetin (5,7-dihydroxy-4'-methoxyflavone) is the 4'-O-methylated version of Apigenin (4',5,7-trihydroxyflavone). Studies comparing these two compounds can elucidate the role of the 4'-methoxy group versus the 4'-hydroxyl group. For instance, in the context of metabolism by cytochrome P450 enzymes, 4'-methoxy-5,7-dihydroxyflavone (acacetin) was found to be demethylated by CYP1B1 and 2A13 to form apigenin. nih.gov

5,7-Dihydroxyflavones vs. O-Methylated Analogs: A study comparing a series of 5,7-dihydroxyflavones with their O-methylated analogs (including 5-hydroxy-7-methoxyflavones and 5,7-dimethoxyflavones) for their anti-inflammatory activity found that the 5-hydroxy-7-methoxyflavone analogs showed moderate inhibitory activities against PGE2 production. In contrast, the 5,7-dimethoxyflavones and 5,7-dihydroxyflavones showed negligible activity in that specific assay, indicating that the substitution pattern is critical and that a free 5-OH group combined with a 7-OCH3 group may be optimal for certain anti-inflammatory actions.

Computational Approaches in SAR: Molecular Docking and Ligand Interactions

Computational methods are powerful tools for elucidating the SAR of flavonoids by providing insights into their interactions with biological macromolecules at the molecular level.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Docking studies have been used to analyze the interaction of flavones with various enzymes. For example, molecular docking of 3′,4′-dimethoxyflavone with the active site of the CYP1B1 protein showed that the 3'- and 4'- positions on the B-ring fit well within the active site, with distances of 5.13 Å and 4.90 Å, respectively, from the iron center, supporting its potential for oxidation at these sites. nih.gov Such studies help rationalize observed metabolic pathways and biological activities.

Ligand Interaction Analysis: Beyond predicting binding poses, computational models can detail the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For flavonoids, the hydroxyl groups are key hydrogen bond donors and acceptors, while the aromatic rings often engage in hydrophobic and π-π stacking interactions with amino acid residues in the binding pocket. These analyses are crucial for understanding why certain substitution patterns lead to higher activity and for guiding the design of new, more potent analogs.

Preclinical Pharmacokinetics and in Vitro Metabolism of 5,7 Dimethoxy 4 Hydroxyflavone

Absorption and Tissue Distribution in Animal Models

While specific pharmacokinetic data for 5,7-Dimethoxy-4'-hydroxyflavone is limited in publicly available research, studies on the closely related compound 5,7-dimethoxyflavone (B190784) (5,7-DMF) provide valuable insights. Following a single oral administration of 10 mg/kg of 5,7-DMF in mice, the compound was absorbed rapidly, with maximal concentrations in both plasma and various tissues reached within 30 minutes. nih.gov

The peak plasma concentration (Cmax) was observed to be 1870±1190 ng/mL. nih.gov The compound distributed to a variety of tissues, with the highest concentrations found in the gut, followed by the liver, kidney, brain, spleen, heart, lung, adipose tissue, and muscle. nih.gov Notably, with the exception of muscle and adipose tissue, all other examined tissues exhibited higher maximum concentrations than that observed in plasma, with Cmax values ranging from 1.75 to 9.96 times higher than in plasma. nih.gov The volume of distribution was determined to be 90.1±62.0 L/kg, and the terminal half-life was 3.40±2.80 hours. nih.gov

Interactive Data Table: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice

| Parameter | Value |

| Cmax (plasma) | 1870±1190 ng/mL |

| Tmax | ~30 minutes |

| AUCt | 532±165 h*ng/mL |

| Terminal Half-life | 3.40±2.80 h |

| Volume of Distribution | 90.1±62.0 L/kg |

| Clearance | 20.2±7.5 L/h/kg |

| Tissue with Highest Concentration | Gut |

Metabolic Fate and Identification of Metabolites

The metabolism of methoxyflavones, including this compound, is a critical determinant of their bioavailability and biological activity. The presence of methoxy (B1213986) groups generally enhances metabolic stability compared to their hydroxylated counterparts. acs.orgnih.govnih.gov Two primary metabolites of 5,7-dimethoxyflavone have been identified as chrysin (B1683763) and 5-methoxy-7-hydroxyflavone. mdpi.com

O-Demethylation as a Primary Metabolic Pathway

A key metabolic transformation for methoxylated flavonoids is O-demethylation, a process catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov This reaction involves the removal of a methyl group, converting a methoxy substituent into a hydroxyl group. For instance, studies on other methoxyflavones like 3′-methoxyflavone and 4′-methoxyflavone have shown that they are primarily O-demethylated to form their respective hydroxylated metabolites, 3′-hydroxyflavone and 4′-hydroxyflavone. nih.gov This process can be followed by further hydroxylation. nih.gov The introduction of a 5,7-dihydroxy moiety into these methoxylated flavonoids has been observed to decrease the rate of oxidation by CYP1B1 and CYP2A13. nih.gov

Involvement of Cytochrome P450 Enzymes (CYP1B1, CYP2A13) in Metabolism

Several cytochrome P450 enzymes play a role in the metabolism of flavonoids. CYP1B1 is known to be involved in the metabolism of dietary flavonoids. nih.govjcancer.org It can metabolize these compounds into products that may have biological activity. jcancer.org Specifically, CYP1B1, along with CYP1A1, can be affected by methoxyflavones at the transcriptional level and through direct protein interactions. nih.gov Studies on various methoxyflavones have demonstrated that CYP1B1 is highly active in catalyzing their oxidation. nih.gov

CYP2A13 is another key enzyme in the oxidation of various flavonoids. nih.gov It has been shown to be involved in the O-demethylation of methoxyflavones. nih.gov For example, both CYP1B1 and CYP2A13 are capable of O-demethylating 3′-methoxyflavone and 4′-methoxyflavone. nih.gov Interestingly, the efficiency of these reactions can differ between the two enzymes. nih.gov The presence of hydroxyl groups on the flavonoid structure can influence the rate of metabolism by these CYPs. nih.gov

Comparative Metabolic Stability with Other Flavonoids

The methylation of hydroxyl groups in flavonoids is a crucial factor in their metabolic stability. Methylated flavones, such as 5,7-dimethoxyflavone, exhibit significantly higher resistance to hepatic metabolism compared to their unmethylated counterparts like chrysin (5,7-dihydroxyflavone) and apigenin (B1666066) (5,7,4'-trihydroxyflavone). nih.gov Unmethylated flavonoids are rapidly eliminated due to extensive glucuronidation and/or sulfation. nih.gov

In studies using human liver microsomes, 5,7-dimethoxyflavone was found to be one of the most metabolically stable methoxyflavones. acs.org Its stability was notably higher than that of 7-methoxyflavone. acs.org The presence of a methoxy group at the 5-position appears to confer particular resistance to oxidative metabolism. mdpi.com The number of methoxy groups does not seem to be the sole determinant of stability, as 5-methoxyflavone (B191841) and 5,7-dimethoxyflavone are quite stable, whereas tangeretin (B192479) (a pentamethoxyflavone) is less stable. acs.orgmdpi.com This increased metabolic stability of methylated flavones, by preventing conjugation reactions, leads to enhanced membrane transport and bioavailability. nih.govmdpi.comacs.org

Interactive Data Table: Comparative Metabolic Stability of Selected Flavonoids

| Flavonoid | Key Structural Feature(s) | Relative Metabolic Stability | Primary Reason for Stability/Instability |

| This compound | 5,7-dimethoxy, 4'-hydroxy | Expected to be relatively high | Methylation at 5 and 7 positions prevents extensive conjugation. |

| 5,7-Dimethoxyflavone | 5,7-dimethoxy | High | Methylation at 5 and 7 positions prevents extensive conjugation. acs.orgnih.gov |

| Chrysin | 5,7-dihydroxy | Low | Rapidly undergoes glucuronidation and/or sulfation. nih.gov |

| Apigenin | 5,7,4'-trihydroxy | Low | Rapidly undergoes glucuronidation and/or sulfation. nih.gov |

| 7-Methoxyflavone | 7-methoxy | Moderate | Less stable than 5,7-dimethoxyflavone. acs.org |

| Tangeretin | 5,6,7,8,4'-pentamethoxy | Lower than 5,7-dimethoxyflavone | More susceptible to oxidation despite multiple methoxy groups. acs.org |

Analytical Methodologies for 5,7 Dimethoxy 4 Hydroxyflavone Research

In Vitro Assay Systems for Biological Activity Evaluation

The biological activities of 5,7-Dimethoxy-4'-hydroxyflavone and its structural analogs are evaluated using a variety of established in vitro assay systems. These assays are crucial for elucidating the mechanisms of action and determining the potential therapeutic applications of the compound at a cellular and molecular level. Research has focused on several key areas, including its anticancer, anti-inflammatory, antioxidant, neuroprotective, and enzyme-inhibiting properties.

Anticancer Activity Assays

In vitro studies have demonstrated that 5,7-dimethoxyflavones possess significant anticancer properties. The primary assays used involve cell viability, apoptosis induction, and cell cycle analysis in various cancer cell lines.

One study investigated the effects of a 5,7-dimethoxyflavone (B190784) on the HepG2 human liver cancer cell line. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to determine cell viability, which showed a dose- and time-dependent decrease in the viability of HepG2 cells upon treatment. nih.gov The half-maximal inhibitory concentration (IC₅₀) was found to be 25 µM. nih.gov Further investigation into the mechanism revealed that the compound induced apoptosis, evidenced by alterations in intercellular reactive oxygen species (ROS) and mitochondrial membrane potential (ΔΨm), and also caused cell cycle arrest. nih.gov It has been suggested that methylated flavones like this one are more potent inhibitors of cell proliferation than their unmethylated counterparts. nih.gov Other studies have noted its inhibitory effects on oral squamous cell carcinoma and breast cancer (MCF-7) cells. nih.gov

Molecular docking studies have also been employed to predict the anticancer mechanisms, suggesting that 5,7-dimethoxyflavone can act as a kinase inhibitor and may target proteins such as NOS2 and COX-2, which are frequently altered in breast cancer. scielo.br

Table 1: In Vitro Anticancer Activity of 5,7-Dimethoxyflavone

| Cell Line | Assay Type | Key Findings | Reference |

|---|---|---|---|

| HepG2 (Liver Cancer) | Cell Viability (MTT) | IC₅₀ value of 25 µM. | nih.gov |

| HepG2 (Liver Cancer) | Apoptosis/Cell Cycle | Induced ROS generation, altered mitochondrial membrane potential, and caused cell cycle arrest. | nih.gov |

| Breast Cancer Cells | Molecular Docking | Potential kinase inhibitor; targets NOS2 and COX-2. | scielo.br |

Anti-inflammatory Activity Assays

The anti-inflammatory potential of dimethoxyflavones is typically assessed using macrophage and neutrophil models. A common in vitro model utilizes RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.gov Assays measure the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.gov

For instance, a flavone (B191248) isolated from Bruguiera gymnorrhiza demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activities, as well as downregulating TNF-α production. nih.gov This inhibition is often linked to the modulation of the NF-κB signaling pathway. nih.gov Other studies suggest that the anti-inflammatory action of 5,7-dimethoxyflavone may be due to the inhibition of regulatory enzymes such as protein kinases and phosphodiesterases. scielo.br Another study on a related flavone, 6-Hydroxy-5,7-dimethoxy-flavone, showed it could suppress the neutrophil respiratory burst, a key process in inflammatory oxidative stress, by selectively inhibiting phosphodiesterase 4 (PDE4). nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Related Flavones

| Compound/Source | Assay System | Target/Mediator Measured | Key Findings | Reference |

|---|---|---|---|---|

| Flavone from Bruguiera gymnorrhiza | Bioassay-guided purification | COX-2, 5-LOX, TNF-α, NF-κB | >80% inhibition of COX-2, 5-LOX, and TNF-α at 100 μg/ml. | nih.gov |

| 6-Hydroxy-5,7-dimethoxy-flavone | Human Neutrophils | Respiratory Burst (Superoxide generation) | Potently inhibited superoxide (B77818) generation. | nih.gov |

Antioxidant Activity Assays

The antioxidant capacity of flavones is evaluated through their ability to scavenge free radicals. The most common in vitro methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. semanticscholar.orgresearchgate.net These tests measure the reduction of the respective radicals by the antioxidant compound, which results in a color change that can be quantified spectrophotometrically. semanticscholar.org While many flavonoids exhibit strong antioxidant properties due to their phenolic hydroxyl groups, the activity can vary significantly based on the specific structure. scielo.br For example, one study found that a related compound, 5-hydroxy-7,4'-dimethoxyflavone, had relatively poor antioxidant activity. nih.gov

Neuroprotective and Enzyme Inhibitory Assays

The neuroprotective effects of flavonoids are often studied in neuronal cell lines, such as the N27 dopaminergic cell line. nih.gov These assays typically involve inducing neurotoxicity with a compound like 6-hydroxydopamine (6-OHDA) and then assessing the ability of the test compound to preserve cell viability, often measured by the MTT assay. nih.gov

Furthermore, this compound and its analogs have been investigated for their ability to inhibit various enzymes. A notable example is the inhibition of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. One study found that 5,7-dimethoxyflavone inhibited BChE, and its inhibitory activity was increased 2.7-fold when it was formulated as an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβ-CD), which improved its water solubility. nih.gov Other related dimethoxyflavones have been shown to inhibit α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism. selleckchem.com Additionally, 5,7-dimethoxyflavone is known to be a potent inhibitor of Breast Cancer Resistance Protein (BCRP) and cytochrome P450 (CYP) 3A enzymes. medchemexpress.com

Table 3: In Vitro Enzyme Inhibitory Activity

| Compound | Target Enzyme | Assay System | Key Findings | Reference |

|---|---|---|---|---|

| 5,7-dimethoxyflavone | Butyrylcholinesterase (BChE) | BChE Inhibition Assay | Showed 85% inhibition at 0.1 mg/mL; IC₅₀ improved 2.7-fold when complexed with HPβ-CD. | nih.gov |

| 5,7-dimethoxyflavone | Breast Cancer Resistance Protein (BCRP) | MDCK/Bcrp1 cells | Potent BCRP inhibitor; inhibits Sorafenib efflux. | medchemexpress.com |

Conclusion and Future Research Perspectives

Synthesis of Current Academic Findings on 5,7-Dimethoxy-4'-hydroxyflavone

This compound, also known by its synonym 5,7-DMHF, is a flavone (B191248) substituted with two methoxy (B1213986) groups at positions 5 and 7 of the A-ring and a hydroxyl group at position 4' of the B-ring. It has been identified as a natural constituent in several plant species, including Strobilanthes formosana, Kaempferia parviflora, and Bryobium eriaeoides. nih.gov The structural determination of 4'-hydroxy-5,7-dimethoxyflavone from Kaempferia parviflora has been specifically reported. researchgate.net

Despite its isolation from natural sources, dedicated research into the pharmacological and biological activities of this compound is notably scarce. The majority of available scientific literature focuses on its parent compound, 5,7-dimethoxyflavone (B190784) (DMF), or its structural isomers. For instance, 5,7-dimethoxyflavone, which lacks the 4'-hydroxyl group, is a major bioactive component of Kaempferia parviflora and has been investigated for a range of activities, including anti-sarcopenic effects by improving protein turnover and mitochondrial function, as well as anti-inflammatory and anti-obesity properties. mdpi.commedchemexpress.com Furthermore, 5,7-dimethoxyflavone is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), an efflux pump that contributes to multidrug resistance in cancer. medchemexpress.com

These findings for a closely related molecule provide a valuable, albeit indirect, context for the potential bioactivity of this compound. However, direct evidence and specific data for the compound itself are largely absent from current academic literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one | PubChem nih.gov |

| Molecular Formula | C₁₇H₁₄O₅ | PubChem nih.gov |

| Molecular Weight | 298.29 g/mol | PubChem nih.gov |

| CAS Number | 16290-50-9 | PubChem nih.gov |

| Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)O | PubChem nih.gov |

| Natural Occurrences | Strobilanthes formosana, Kaempferia parviflora, Bryobium eriaeoides | PubChem nih.gov |

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary challenge in understanding this compound is the profound gap in experimental data regarding its biological effects. The existing research landscape reveals several key areas that remain unexplored.

Pharmacological Characterization: There is a complete lack of systematic evaluation of the compound's pharmacological profile. Its potential anticancer, anti-inflammatory, antioxidant, neuroprotective, or metabolic activities are unknown. The bioactivities of its isomers, such as the anticancer effects of Acacetin (5,7-dihydroxy-4'-methoxyflavone) researchgate.net and the antithrombotic properties of 7,4'-dimethoxy-3-hydroxyflavone nih.gov, suggest that this compound is a strong candidate for broad biological screening.

Structure-Activity Relationship (SAR): It is unknown how the presence of the 4'-hydroxyl group on the 5,7-dimethoxyflavone backbone influences biological activity. This single chemical modification could significantly alter its potency, selectivity, or mechanism of action compared to the well-studied 5,7-dimethoxyflavone. For example, it is unclear if this modification would enhance or diminish its reported BCRP inhibition or anti-sarcopenic potential. mdpi.commedchemexpress.com

Chemical Synthesis: While general synthetic methodologies for flavones are established, such as those proceeding via the oxidative cyclization of a chalcone (B49325) intermediate researchgate.net, specific and optimized high-yield synthesis routes for this compound are not prominently documented. The development of an efficient synthesis is a critical prerequisite for producing the necessary quantities for comprehensive biological testing.

Metabolism and Bioavailability: The metabolic fate of this compound in biological systems has not been investigated. Studies on related flavonoids show that metabolism by enzymes like cytochrome P450s can be a crucial determinant of their activity and clearance. nih.gov Understanding its metabolic pathway is essential for any future translational development.

Mechanism of Action: Without established biological activities, the molecular targets and signaling pathways modulated by this compound are entirely unexplored.

Outlook for Future Preclinical Investigations and Translational Research

The significant knowledge gaps surrounding this compound also represent a wealth of research opportunities. A structured approach to future investigations is warranted to unlock its potential therapeutic value.

Establishment of a Scalable Synthesis: The immediate priority is the development and optimization of a robust chemical synthesis pathway. This will enable the production of sufficient, high-purity material for a full suite of preclinical studies.

Comprehensive In Vitro Screening: A broad-based screening campaign should be initiated to map the biological activity of the compound. Based on the known properties of its structural relatives, key areas for investigation include:

Oncology: Evaluation of cytotoxic and anti-proliferative effects against a diverse panel of human cancer cell lines.

Inflammation: Assessment of its ability to modulate key inflammatory mediators and pathways, such as NF-κB signaling and cytokine production.

Metabolic Disease: Investigation of its effects on glucose and lipid metabolism in relevant cell models (e.g., hepatocytes, adipocytes).

Drug Resistance: Direct testing of its ability to inhibit key multidrug resistance transporters like BCRP/ABCG2, for which its parent compound shows potent activity. medchemexpress.comnih.gov

Preclinical Animal Models: Should promising in vitro activity be confirmed, research should progress to relevant in vivo models to evaluate efficacy. For instance, if it demonstrates potent BCRP inhibition, it could be tested as a co-treatment with chemotherapy agents in xenograft models of drug-resistant cancer.

Mechanistic and SAR Studies: Upon identification of a validated biological effect, detailed mechanistic studies will be necessary to elucidate its molecular targets. Concurrently, the synthesis of a focused library of analogs would allow for the exploration of the structure-activity relationship, guiding the design of second-generation compounds with improved potency and drug-like properties for translational research.

The table below contrasts the known activities of related flavonoids, highlighting the potential areas of investigation for this compound.

Table 2: Comparison of Investigated Biological Activities of Structurally Related Flavonoids

| Compound | Key Structural Difference from Target | Investigated Biological Activities | Reference(s) |

|---|---|---|---|

| 5,7-Dimethoxyflavone (DMF) | Lacks 4'-hydroxyl group | Anti-sarcopenia, anti-inflammatory, anti-obesity, BCRP inhibition | mdpi.commedchemexpress.com |

| Acacetin | 5,7-dihydroxy, 4'-methoxy | Anticancer (prostate), anti-inflammatory | researchgate.net |

| 7,4'-dimethoxy-3-hydroxyflavone | 3-hydroxy, 7-methoxy, 4'-methoxy, 5-deoxy | Antithrombotic (PAR4 antagonist) | nih.gov |

| This compound | Target Compound | Largely Unexplored | N/A |

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods for isolating and identifying 5,7-Dimethoxy-4'-hydroxyflavone from plant sources?

- Methodology : Isolation typically involves solvent extraction (e.g., methanol or ethanol), followed by fractionation using column chromatography with silica gel or Sephadex LH-20. Identification employs UV spectroscopy (absorbance peaks at ~260 nm and ~340 nm for flavones) and thin-layer chromatography (TLC) in solvent systems like CHCl₃:MeOH (89:11) or BAW (n-BuOH:HOAc:H₂O, 4:1:5). Co-chromatography with authentic standards (e.g., genistein derivatives) confirms identity .

- Key Data : Acid hydrolysis of glycosylated derivatives (e.g., 5,7-dimethylgenistein-4'-glucoside) yields aglycones, verified via TLC and UV comparison .

Q. What synthetic strategies are effective for producing methoxy-substituted flavones like this compound?

- Methodology : The Baker–Venkataraman rearrangement is a cornerstone for synthesizing methoxyflavones. This involves acylating a hydroxyacetophenone derivative, followed by base-catalyzed cyclization. For 5,7-dimethoxy substitution, selective protection/deprotection of hydroxyl groups is critical. Yields range from 20–30% for methoxyflavones .

- Advanced Tip : Optimize reaction conditions (e.g., temperature, base strength) to minimize demethylation of methoxy groups during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology :

- Dose-Dependent Studies : Test across a wide concentration range (e.g., 1–100 µM) in cell-free (e.g., DPPH assay) and cellular systems (e.g., ROS detection in HepG2 cells).

- Redox Environment : Account for cellular glutathione levels or mitochondrial health, which may flip antioxidant/pro-oxidant outcomes .

- Structural Comparisons : Compare with analogues (e.g., 5,7-dihydroxyflavone) to isolate methoxy group contributions .

- Data Interpretation : Use LC-MS to confirm compound stability under assay conditions, as degradation products may skew results .

Q. What experimental designs are optimal for studying the anti-glycation properties of this compound?

- Methodology :

- In Vitro Glycation Model : Incubate bovine serum albumin (BSA) with glucose or methylglyoxal under physiological conditions (37°C, pH 7.4) for 1–4 weeks. Measure advanced glycation end products (AGEs) via fluorescence (ex/em: 370/440 nm) .

- Controls : Include aminoguanidine (a known anti-glycation agent) and validate with SDS-PAGE to detect BSA crosslinking .

- Advanced Tip : Combine with molecular docking to predict interactions with AGE precursors (e.g., glyoxalase I) .

Q. How do storage conditions impact the stability of this compound, and what analytical methods verify degradation?

- Methodology :

- Storage : Store at ≤−20°C in anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles. For solid forms, use desiccated, light-protected containers .

- Stability Testing : Monitor via HPLC (C18 column, MeOH:H₂O:AcOH mobile phase) over 6–12 months. Degradation products (e.g., demethylated derivatives) appear as new peaks .

Methodological Challenges

Q. What are the limitations of UV/Vis spectroscopy for quantifying this compound in complex matrices?

- Challenge : Co-eluting compounds (e.g., polyphenols) in plant extracts absorb at similar wavelengths, causing overestimation.

- Solution : Combine UV with diode-array detection (DAD) and LC-MS/MS for selectivity. Quantify using a calibration curve (1–50 µg/mL, R² >0.99) .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodology :

- Acute Toxicity Assays : Use Daphnia magna or Aliivibrio fischeri (Microtox) to estimate EC₅₀ values.

- Bioaccumulation Potential : Calculate logP (estimated ~2.5 via ChemDraw) to predict environmental persistence .

- Data Gap : No existing ecotoxicity data; prioritize OECD-compliant testing for regulatory compliance .

Structural and Mechanistic Insights

Q. How does the 4'-hydroxy group influence the biological activity of this compound compared to fully methoxylated analogues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.